

An In-depth Technical Guide to Disperse Red 86 in Materials Science Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse red 86*

Cat. No.: *B1580897*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 86 is a synthetically produced anthraquinone-based dye recognized for its vibrant bluish-pink to peach-pink hues.^[1] While its primary application lies in the dyeing of hydrophobic synthetic fibers such as polyester, its inherent photophysical properties suggest potential for broader use in advanced materials science research.^{[1][2]} This guide provides a comprehensive overview of the technical specifications of **Disperse Red 86**, including its physicochemical properties, spectral characteristics, and established experimental protocols. The information compiled herein is intended to serve as a foundational resource for researchers exploring the integration of this dye into novel materials and systems.

Core Properties of Disperse Red 86

Disperse Red 86 is chemically identified as N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	<chem>C22H18N2O5S</chem>	
Molecular Weight	422.45 g/mol	
CAS Number	81-68-5	[3]
Chemical Class	Anthraquinone	[4]
Appearance	Peach-pink powder	

Spectroscopic and Photophysical Characteristics

The color and potential for applications in areas such as organic electronics are dictated by the dye's interaction with light.[\[2\]](#)

UV-Visible Absorption

The absorption of light in the visible spectrum is responsible for the characteristic color of **Disperse Red 86**. The maximum absorption wavelength (λ_{max}) is a key parameter for any application involving light absorption.

Parameter	Value	Solvent
λ_{max}	525 nm	Dichloromethane

Note: The λ_{max} value is sourced from a data table in a comprehensive guide on the spectroscopic analysis of **Disperse Red 86**. While the specific document was not fully accessible, this value is consistent with the observed color of the dye.

Fluorescence Properties

Many anthraquinone dyes exhibit fluorescence, a property that is of great interest for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). While specific quantitative fluorescence data for **Disperse Red 86** is not readily available in the public domain, data from structurally similar red-emitting dyes can provide an estimate of its potential performance.

Parameter	Value (Estimated)	Note
Emission Maximum (λ_{em})	600 - 700 nm	Based on red-emitting fluorescent dyes.
Fluorescence Quantum Yield (Φ_f)	0.1 - 0.6	Highly dependent on the molecular environment and solvent. [5]

Thermal Stability

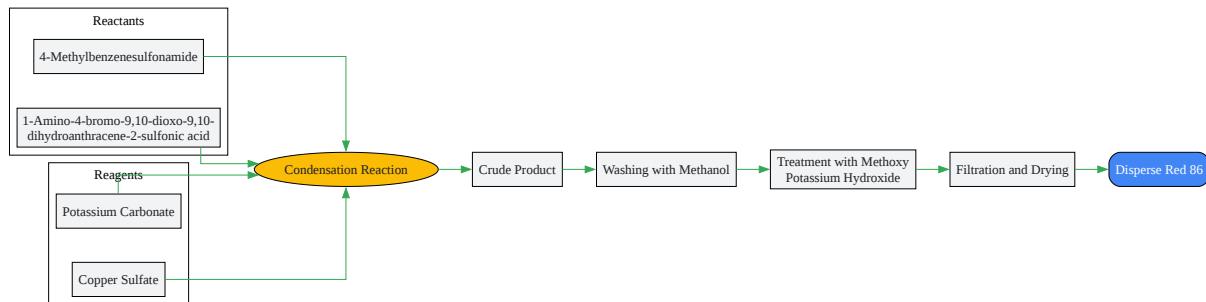
The thermal stability of a dye is critical for its processing and for the durability of the final material. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate these properties.

Parameter	Value (Estimated)	Analytical Technique	Reference(s)
Onset Decomposition Temperature (Tonset)	280 - 320 °C	TGA	
Peak Decomposition Temperature (Tpeak)	350 - 400 °C	TGA	
Glass Transition Temperature (Tg)	110 - 140 °C	DSC	
Melting Temperature (Tm)	210 - 240 °C	DSC	

Note: These values are representative estimates for anthraquinone dyes and should be confirmed by experimental analysis for **Disperse Red 86**.

Solubility

Disperse Red 86 is characterized by its low solubility in water, a defining feature of disperse dyes.[\[4\]](#) However, it is soluble in various organic solvents, which is crucial for its application in materials science where solution-based processing is often employed.


Solvent	Solubility	Reference(s)
Water	Insoluble	[3]
N,N-Dimethylformamide (DMF)	Soluble	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	[6]
Ethanol	Soluble	[6]
Dichloromethane	Soluble (for UV-Vis analysis)	[2]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline key experimental procedures involving **Disperse Red 86**.

Synthesis of Disperse Red 86

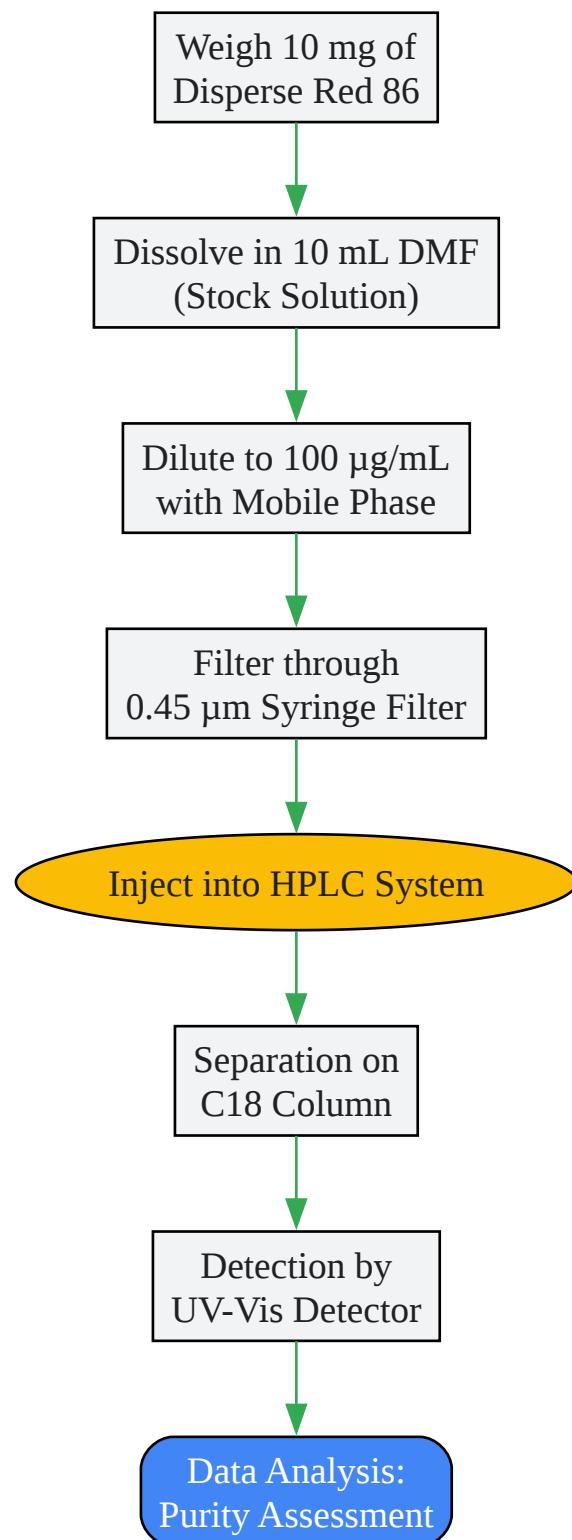
The synthesis of **Disperse Red 86** typically involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 4-Methylbenzenesulfonamide.[\[1\]](#) A general manufacturing method is described as the condensation of these precursors in the presence of copper sulfate and potassium carbonate, followed by washing with methanol and treatment with methoxy potassium hydroxide.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Disperse Red 86**.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Ensuring the purity of the dye is crucial for reliable experimental results. Reverse-phase HPLC is a suitable method for this purpose.[\[1\]](#)


Sample Preparation:

- Accurately weigh 10 mg of the **Disperse Red 86** sample.
- Dissolve the sample in 10 mL of N,N-dimethylformamide (DMF) to create a stock solution.[\[1\]](#)
- Further dilute the stock solution to a final concentration of approximately 100 µg/mL with the mobile phase.[\[1\]](#)

- Filter the final solution through a 0.45 μm syringe filter before injection.[\[1\]](#)

HPLC Method:

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
- Detection: UV-Vis detector set at the λ_{max} of the dye.

[Click to download full resolution via product page](#)

Workflow for the purity analysis of **Disperse Red 86** by HPLC.

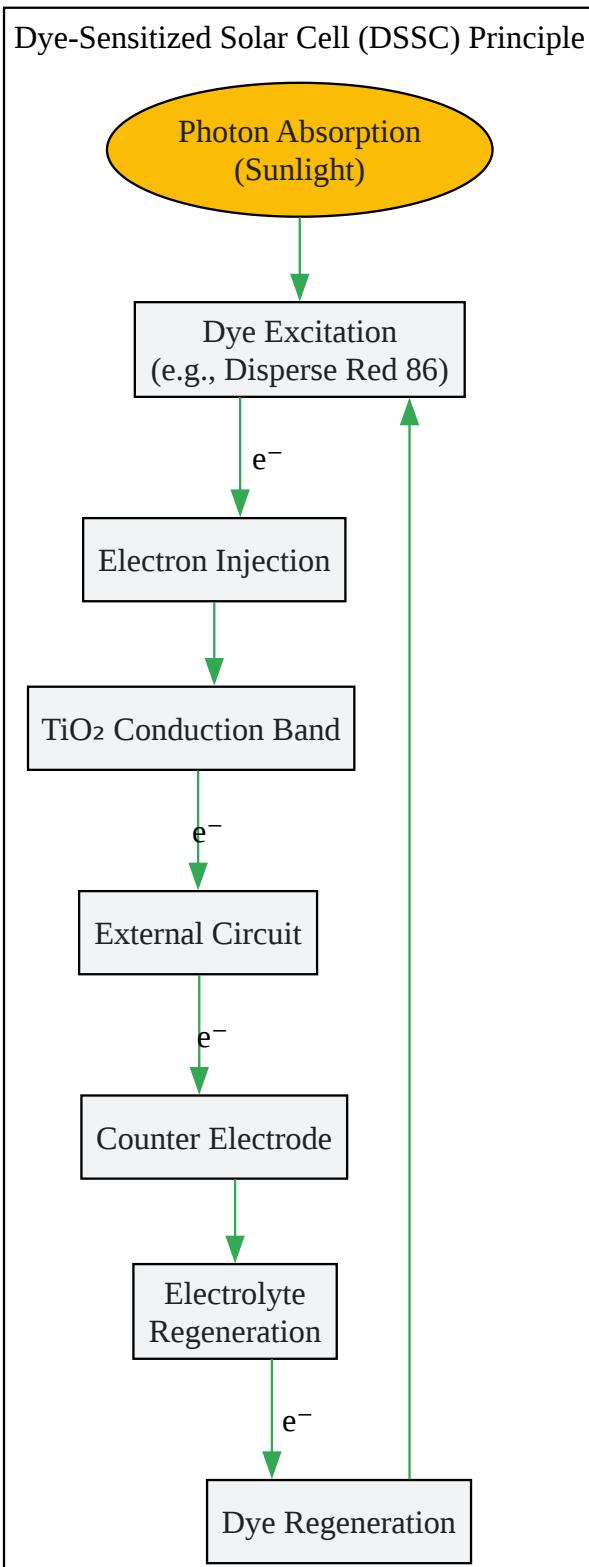
UV-Visible Spectroscopy

This protocol is used to determine the maximum absorption wavelength (λ_{max}) of **Disperse Red 86**.^[2]

Materials:

- **Disperse Red 86** powder
- Spectroscopic grade dichloromethane
- Volumetric flasks
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:


- Prepare a dilute stock solution of **Disperse Red 86** in dichloromethane.
- Scan the absorbance of the solution over a wavelength range of 400-700 nm to identify the λ_{max} .
- Prepare a series of standard solutions of known concentrations.
- Measure the absorbance of each standard at the determined λ_{max} .
- Construct a calibration curve by plotting absorbance versus concentration.

Applications in Materials Science

While the primary application of **Disperse Red 86** is in the textile industry, its molecular structure and photophysical properties make it a candidate for research in other areas of materials science.^[2]

Organic Electronics

Anthraquinone derivatives are being investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), due to their electron-accepting properties and visible light absorption.^[2] Although specific performance data for **Disperse Red 86** in such devices is not widely published, its properties suggest it could function as a dopant or sensitizer.

[Click to download full resolution via product page](#)

A conceptual diagram of the working principle of a DSSC, where a dye like **Disperse Red 86** could act as the sensitizer.

Fluorescent Probes

The potential fluorescence of **Disperse Red 86** makes it a candidate for use as a molecular probe. The sensitivity of the fluorescence of some dyes to their local environment (e.g., polarity, viscosity) can be exploited to study the properties of materials at a molecular level.

Conclusion

Disperse Red 86 is a well-characterized dye with a strong foundation of data related to its use in the textile industry. Its inherent properties as an anthraquinone derivative suggest a broader potential for application in materials science, particularly in areas where light absorption and emission are key. This guide provides a starting point for researchers interested in exploring these possibilities by consolidating the available technical data and outlining relevant experimental protocols. Further research is needed to fully quantify its fluorescence properties and evaluate its performance in advanced material systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [Disperse Red 86 | High-Purity Dye Reagent](#) [benchchem.com]
- 3. [CAS 81-68-5: Disperse Red 86 | CymitQuimica](#) [cymitquimica.com]
- 4. [Anthraquinone dye | Synthesis, Applications, Properties](#) | Britannica [britannica.com]
- 5. [Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 6. [Factors affecting the battery performance of anthraquinone-based organic cathode materials - Journal of Materials Chemistry \(RSC Publishing\)](#) [pubs.rsc.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to Disperse Red 86 in Materials Science Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580897#disperse-red-86-in-materials-science-research\]](https://www.benchchem.com/product/b1580897#disperse-red-86-in-materials-science-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com